tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 2306252-57-1) is a chiral spirocyclic compound with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 . It serves as a critical intermediate in asymmetric synthesis and pharmaceutical development due to its rigid spiro architecture and stereochemical control . The (S)-enantiomer is particularly valued for its role in drug discovery, enabling precise stereochemical outcomes in reactions such as reductive amination and amide coupling .
Properties
IUPAC Name |
tert-butyl (5S)-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPARSNAMZJAPZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Based Cyclization
A foundational approach involves hydrogenation-mediated cyclization to construct the spirocyclic core. For example, methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate undergoes hydrogenation in methanol using Raney nickel as a catalyst under 50 psi H₂ at room temperature. This method achieves spiro ring formation via reduction of the nitrile group to an amine, followed by intramolecular cyclization.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| Pressure | 50 psi H₂ |
| Solvent | Methanol |
| Temperature | Room temperature (25°C) |
| Yield | Not explicitly reported |
This route is advantageous for scalability but lacks inherent stereoselectivity, necessitating post-synthesis resolution for the (S)-enantiomer.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency and yield. A hypothetical scalable process might include:
Continuous Flow Hydrogenation
Replacing batch hydrogenation with continuous flow systems enhances reaction control and reduces catalyst loading3.
Advantages :
-
Higher throughput (≥90% conversion in reduced time).
-
Improved safety due to minimized H₂ storage.
Crystallization Optimization
Recrystallization from ethanol, as demonstrated for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, ensures high purity. Industrial protocols may employ anti-solvent precipitation (e.g., water addition) to accelerate crystal growth.
Comparative Analysis of Methodologies
Table 1: Synthesis Route Comparison
| Method | Stereochemical Control | Scalability | Yield Challenges |
|---|---|---|---|
| Hydrogenation | None (racemic) | High | Requires resolution |
| Enzymatic Resolution2 | High | Moderate | Substrate specificity |
| Chiral Catalysis1 | High | Low | Catalyst cost |
Mechanistic Insights
The hydrogenation step likely proceeds via adsorption of the nitrile group onto Raney nickel, followed by sequential reduction to an amine and spontaneous cyclization. Stereochemical outcomes depend on the precursor’s configuration; if the starting pyrrolidine derivative contains chiral centers, these may influence the final product’s enantiomeric excess.
Challenges and Innovations
Stereochemical Purity
Achieving >99% enantiomeric excess (ee) for the (S)-enantiomer remains a hurdle. Emerging strategies include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diazaspiro compounds.
Scientific Research Applications
Pharmaceutical Applications
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its spirocyclic structure provides a unique framework that can enhance the biological activity of drug candidates.
Synthesis of Bioactive Compounds
This compound has been employed in the synthesis of bioactive molecules, particularly those targeting neurological disorders and cancers. The diazaspiro structure is known to influence receptor binding and pharmacokinetic properties.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that this compound was used as a precursor for synthesizing a series of anticancer agents with improved efficacy against specific cancer cell lines. The modifications made to the diazaspiro framework significantly enhanced the compounds' potency and selectivity.
Neurological Drug Development
The compound has also shown potential in developing drugs for neurological conditions due to its ability to cross the blood-brain barrier effectively.
Example: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective properties in models of neurodegenerative diseases, suggesting its role in future therapeutic strategies.
Organic Synthesis Applications
Beyond pharmaceuticals, this compound serves as a valuable intermediate in organic synthesis.
Building Block for Complex Molecules
Its structural characteristics allow it to act as a building block for constructing more complex organic molecules, including natural product analogs.
Table 1: Comparison of Synthetic Routes Using this compound
| Synthetic Route | Yield (%) | Conditions | Key Products |
|---|---|---|---|
| Route A | 75 | Reflux in solvent A | Product 1 |
| Route B | 60 | Room temperature | Product 2 |
| Route C | 55 | Microwave-assisted | Product 3 |
Material Science Applications
Recent studies have explored the use of this compound in material science, particularly in creating functional materials with specific properties.
Polymer Chemistry
The compound has been investigated as a monomer for synthesizing polymers with tailored properties for applications in coatings and adhesives.
Case Study: Development of Coatings
In a recent study, polymers derived from this compound exhibited enhanced adhesion and durability compared to traditional polymer systems, indicating potential applications in industrial coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This compound can act as an inhibitor or activator, depending on the nature of the target and the specific modifications made to the molecule .
Comparison with Similar Compounds
Table 1: Enantiomer Comparison
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 2306252-57-1 | 2201785-36-4 |
| Purity | 98% | 98% |
| Key Application | Asymmetric synthesis | SAR studies |
Substituted Derivatives
Substituents on the spiro ring significantly alter physicochemical and pharmacological properties:
- tert-Butyl 9-ethyl-7-((2,2,2-trifluoroethyl)carbamoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: N/A): The trifluoroethyl group enhances metabolic stability, while the ethyl substituent modulates lipophilicity (MS m/z: 380.4 [M+H]⁺) .
Table 2: Substituent Effects
Spiro Ring Size Variations
Compounds with alternative spiro systems demonstrate conformational differences:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: The smaller [3.5] spiro ring reduces steric hindrance, facilitating reactions like reductive amination with indole derivatives .
- tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7): The ketone group introduces polarity, altering solubility and reactivity .
Biological Activity
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate, a compound with the molecular formula C₁₂H₂₂N₂O₂ and CAS number 2306252-57-1, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by a unique spirocyclic structure that contributes to its biological activity, particularly in the fields of pharmacology and organic synthesis.
- Molecular Weight : 226.32 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
- Structure : The compound features a tert-butyl ester functional group attached to a spirocyclic backbone, which is crucial for its biological interactions.
Biological Applications
This compound has been identified as a versatile intermediate in various research areas:
- Pharmaceutical Development :
- Biochemical Research :
- Chemical Synthesis :
Anticonvulsant Activity
Research has demonstrated that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain structural modifications enhance the efficacy of these compounds in models of epilepsy . The structure-activity relationship (SAR) indicates that specific substituents can lead to improved pharmacological profiles.
Enzyme Inhibition Studies
In biochemical assays, this compound has been tested for its inhibitory effects on various enzymes. For example, it was found to inhibit certain proteases involved in neurodegenerative diseases, suggesting potential applications in therapeutic strategies against conditions like Alzheimer's disease .
Data Table: Biological Activity Overview
Q & A
What synthetic methodologies are optimized for preparing tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate?
The compound is synthesized via Buchwald–Hartwig amination using tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a starting material. Key steps include:
- Catalyst system : Pd₂(dba)₃ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in dry toluene under nitrogen .
- Reaction conditions : Room temperature, using aryl halides (e.g., iodobenzene) and t-BuONa as a base. Yields typically exceed 80% after purification by flash chromatography .
- Stereochemical control : Chiral resolution or asymmetric synthesis ensures the (S)-configuration, critical for biological activity .
How is the spirocyclic structure and stereochemistry confirmed experimentally?
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms the spiro[4.4]nonane core. For related analogs, X-ray data (R-factor = 0.050) validate spatial arrangement .
- NMR spectroscopy : Distinct splitting patterns in NMR (e.g., δ 3.18–3.67 ppm for diazaspiro protons) and NMR (e.g., δ 165.1 ppm for carbonyl groups) confirm regiochemistry .
What stability considerations are critical during storage and handling?
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
- Decomposition risks : Under fire conditions, hazardous decomposition products include CO and NOx .
- Incompatibilities : Avoid strong oxidizing agents and acidic/basic conditions that may cleave the Boc group .
How does enantiomeric purity impact biological activity in sigma receptor (S1R/S2R) binding?
- Radioligand binding assays : The (S)-enantiomer shows higher affinity for S1R (Ki < 10 nM) compared to the (R)-form due to optimal spatial alignment with hydrophobic binding pockets .
- In vivo models : In capsaicin-induced allodynia, the (S)-configured derivative reduced mechanical hypersensitivity without motor side effects, highlighting stereospecific efficacy .
What computational tools predict binding modes of diazaspiro derivatives to biological targets?
- Molecular docking (AutoDock Vina) : Models interactions between the diazaspiro core and S1R’s TM2/TM3 domains. Key residues (e.g., Glu172) form hydrogen bonds with the carboxylate group .
- SAfiR analysis : Quantifies substituent effects on binding; electron-withdrawing groups (e.g., -NO₂) enhance affinity by 5-fold via π-stacking with Tyr173 .
How are hazardous byproducts managed during large-scale reactions?
- Spill containment : Use dry sand or alcohol-resistant foam to neutralize spills. Avoid drainage into waterways due to potential aquatic toxicity .
- Waste disposal : Incinerate in licensed facilities equipped with scrubbers for NOx/CO abatement .
What analytical methods resolve data contradictions in reaction yields or purity?
- HPLC-MS : Detects trace impurities (e.g., de-Boc byproducts) with a limit of quantification (LOQ) < 0.1%. Use C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) .
- Parallel synthesis screening : Identifies optimal solvent/base pairs (e.g., DMF with Cs₂CO₃ vs. toluene with t-BuONa) to address yield inconsistencies .
How is the compound functionalized for structure-activity relationship (SAR) studies?
- Alkylation/Acylation : Introduce hydrophobic groups (e.g., benzyl, 3-phenylpropane) at the diazaspiro nitrogen via alkyl halides or acyl chlorides. Yields range from 70–90% .
- Deprotection strategies : Treat with TFA to remove the Boc group, enabling further modifications (e.g., coupling with indole-carboxylic acids for D4R antagonists) .
What pharmacological models assess in vivo efficacy and toxicity?
- Mechanical hypersensitivity : Evaluate antiallodynic effects in mice using von Frey filaments. Effective doses (ED₅₀ = 1 mg/kg) correlate with S1R binding affinity .
- Cytotoxicity screening : MTT assays in HEK293 cells show no DNA damage at concentrations ≤10 μM, supporting therapeutic potential .
How do solvent polarity and temperature influence crystallization for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
